beta-Crocetin

Description

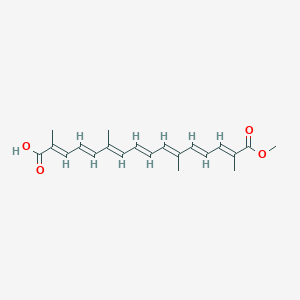

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQUKOLHQXDLV-QTNXRKSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Biosynthesis of β-Crocetin

This technical guide provides a comprehensive overview of beta-crocetin, a bioactive apocarotenoid, covering its primary natural sources, detailed biosynthetic pathways, and relevant experimental methodologies. The information is intended to support research and development efforts in the fields of natural products, pharmacology, and biotechnology.

Natural Sources of β-Crocetin

β-Crocetin and its glycosylated derivatives, known as crocins, are predominantly found in a select number of plant species. The most commercially significant sources are the dried stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis.[1][2] While saffron is renowned for its high concentration of these compounds, which contribute to its distinct color, flavor, and aroma, its high cost makes gardenia fruit a more cost-effective source for commercial extraction.[1][3][4]

Other plant species have been identified to produce crocetin and crocins, albeit at lower concentrations, including Buddleja davidii and Verbascum sp. The presence of these compounds is primarily localized in specific tissues, such as the stigmas of saffron and the fruits of gardenia, indicating a tissue-specific regulation of their biosynthesis.

Quantitative Data on Crocin and Crocetin Content

The concentration of crocins and crocetin can vary significantly depending on the plant species, cultivar, geographical origin, and post-harvest processing methods. The following table summarizes representative quantitative data from various studies.

| Plant Source | Tissue | Compound | Concentration | Reference |

| Crocus sativus (Saffron) | Dried Stigmas | Total Crocins | 138.6 - 167.7 mg/g | |

| Crocus sativus (Saffron) | Dried Stigmas | α-Crocin | >10% of dry mass | |

| Gardenia jasminoides | Dried Whole Fruit | Total Crocetin | 3.4 µmole/g | |

| Gardenia jasminoides | Red Fruits | Crocin | ~1.1% | |

| Nicotiana benthamiana (Engineered) | Leaves | Crocins | 2.32 mg/g DW |

Biosynthesis of β-Crocetin

The biosynthesis of β-crocetin is a multi-step process that begins with the general isoprenoid pathway and proceeds through the carotenoid biosynthetic pathway, culminating in the specific cleavage of zeaxanthin and subsequent modifications. The pathway involves enzymes localized in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol, with the final crocin products accumulating in the vacuole.

The upstream pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

Key Enzymatic Steps:

-

Carotenoid Backbone Synthesis: A series of enzymes including Phytoene synthase (PSY), Phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and Carotenoid isomerase (CRTISO) are involved in the synthesis of lycopene.

-

Cyclization and Hydroxylation: Lycopene β-cyclase (LCYB) converts lycopene to β-carotene, which is then hydroxylated by β-carotene hydroxylase (BCH) to form zeaxanthin.

-

Oxidative Cleavage: This is the committed step in crocetin biosynthesis. A specific Carotenoid Cleavage Dioxygenase (CCD) cleaves zeaxanthin at the 7,8 and 7',8' double bonds.

-

In Crocus sativus, this reaction is catalyzed by CsCCD2 , yielding crocetin dialdehyde and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).

-

In Gardenia jasminoides, a member of the CCD4 subfamily is responsible for this cleavage.

-

-

Oxidation: The resulting crocetin dialdehyde is oxidized to crocetin by Aldehyde Dehydrogenase (ALDH) enzymes. In Crocus sativus, CsALDH3I1 has been identified as the enzyme responsible for this conversion.

-

Glycosylation: Crocetin is then glycosylated by UDP-glucosyltransferases (UGTs) to form various crocins. This process can involve the addition of multiple glucose or gentiobiose units. In Gardenia jasminoides, UGT75L6 and UGT94E5 are involved in the primary and secondary glycosylation of crocetin, respectively.

Biosynthesis Pathway Diagram

Caption: The biosynthetic pathway of β-crocetin and crocins.

Regulation of β-Crocetin Biosynthesis

The biosynthesis of β-crocetin is tightly regulated, with evidence suggesting control at the transcriptional level. The expression of key biosynthetic genes, such as those encoding CCD and UGT enzymes, is often tissue-specific and developmentally regulated. For instance, in Gardenia jasminoides, the expression of several genes involved in crocin biosynthesis is significantly higher in red (mature) fruits compared to green (immature) fruits and leaves, consistent with the accumulation of crocins in the mature fruit.

Signaling Pathways

While the specific signaling pathways that regulate β-crocetin biosynthesis are still being elucidated, some studies have pointed to the involvement of broader signaling cascades in the pharmacological effects of crocetin. For example, crocetin has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway. Specifically, it can down-regulate the phosphorylation of VEGFR2 and its downstream effectors, including SRC, FAK, MEK, and ERK. This suggests that feedback mechanisms or crosstalk between these pathways and the biosynthetic pathway may exist.

Caption: Inhibition of the VEGFR2 signaling pathway by β-crocetin.

Experimental Protocols

Extraction and Quantification of Crocetin and Crocins

This protocol provides a general method for the extraction and quantification of crocetin and crocins from plant material, adaptable for both saffron and gardenia.

Materials:

-

Dried plant material (saffron stigmas or gardenia fruits)

-

Methanol or Ethanol (80%)

-

Deionized water

-

Acetonitrile

-

Formic acid

-

Potassium hydroxide (KOH)

-

Ethyl acetate

-

Dimethyl sulfoxide (DMSO)

-

HPLC or UPLC system with a DAD or UV/Vis detector and a C18 reversed-phase column

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powder with a suitable solvent (e.g., 80% methanol or ethanol) at room temperature with shaking for a specified period (e.g., 1-24 hours). The solid-to-liquid ratio should be optimized for the specific material.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

-

Pool the supernatants and filter through a 0.45 µm filter.

-

-

Saponification for Crocetin Analysis (Optional):

-

To quantify total crocetin (from crocins), the extract can be saponified.

-

Evaporate the solvent from the extract.

-

Resuspend the residue in a solution of 6% KOH in water.

-

Heat the mixture at 100°C for 5 minutes.

-

Cool the sample and neutralize with an aqueous solution of formic acid.

-

Extract the crocetin into ethyl acetate. Pool the organic layers and evaporate to dryness.

-

-

Quantification by HPLC/UPLC:

-

Reconstitute the dried extract (or saponified sample) in a suitable solvent (e.g., methanol/water mixture or DMSO for pure crocetin).

-

Inject the sample into an HPLC or UPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water with a small percentage of formic or acetic acid.

-

Monitor the elution at a wavelength of approximately 440 nm for crocins and crocetin.

-

Quantify the compounds by comparing the peak areas to a standard curve prepared with authentic standards. The lower limit of quantification for crocetin can be as low as 0.05 µg/ml.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for crocetin/crocin analysis.

Conclusion

β-Crocetin and its derivatives are valuable natural products with significant therapeutic potential. A thorough understanding of their natural sources, biosynthetic pathways, and regulatory mechanisms is crucial for their sustainable production and application. The methodologies outlined in this guide provide a foundation for researchers to explore these compounds further, from basic research to the development of novel therapeutic agents. The elucidation of the complete biosynthetic pathway has also opened avenues for metabolic engineering and heterologous production in microbial and plant systems, which may offer a more sustainable and cost-effective supply of these high-value compounds in the future.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Beta-Crocetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of beta-crocetin, a bioactive carotenoid dicarboxylic acid found predominantly in saffron (Crocus sativus L.). This document delves into the nuanced structural details of its isomers, presents quantitative data in a structured format, and outlines relevant experimental protocols.

Chemical Structure of this compound

This compound, systematically named (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, is a C20 apocarotenoid dicarboxylic acid. Its molecular formula is C₂₀H₂₄O₄, with a molecular weight of approximately 328.40 g/mol . The core structure of this compound is a long, conjugated polyene chain of seven double bonds, which is responsible for its characteristic red color. This polyene backbone is flanked on both ends by carboxylic acid groups, rendering the molecule a dicarboxylic acid. The structure also features four methyl group substitutions along the chain.

The all-trans configuration of the polyene chain is the most thermodynamically stable and naturally abundant form of this compound. This isomer is often referred to simply as trans-crocetin.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | [1] |

| Molecular Formula | C₂₀H₂₄O₄ | [2] |

| Molecular Weight | 328.40 g/mol | [2] |

| Appearance | Brick red crystals | [2] |

| Melting Point | 285 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic bases (e.g., pyridine) and alkaline aqueous solutions. |

Stereoisomers of this compound

The presence of multiple carbon-carbon double bonds in the polyene chain of this compound gives rise to a number of geometric isomers (cis/trans or E/Z). While the all-trans isomer is the most prevalent, various cis isomers can exist, each with distinct physicochemical properties and potentially different biological activities. The isomerization from the trans to cis form can be induced by factors such as light, heat, and chemical catalysts.

The most commonly discussed isomers in the literature are the all-trans and several mono-cis configurations. Recent research has led to the identification and characterization of specific cis isomers, such as 6-cis-crocetin and 13-cis-crocetin. The cis configuration introduces a bend in the otherwise linear polyene chain, which can affect its molecular packing, solubility, and interaction with biological targets.

Below is a diagram illustrating the relationship between the all-trans isomer and some of the possible cis isomers.

Physicochemical and Spectroscopic Data of Stereoisomers

The different spatial arrangements of the atoms in this compound's stereoisomers lead to variations in their physical and spectroscopic properties. These differences are instrumental in their identification and quantification.

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | UV-Vis λmax (nm) (Solvent) | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference(s) |

| all-trans-Crocetin | 464, 436, 411 (Pyridine) | 6.61 (dd, H4/4'), 6.73 (d, H5/5'), 6.49 (dd, H7/7'), 6.84 (dd, H8/8'), 7.21 (d, H3/3'), 1.91 (s, H9/9'), 1.97 (s, H10/10') | 168.1 (C8/8'), additional signals not fully assigned | |

| 6-cis-Crocetin | 440, 320, 255 (in serum) | 6.33 (d, H7), 6.43 (d, H7'), 6.58 (dd, H4), 6.60 (n.o., H5'), 7.10 (dd, H8), 7.19 (n.o., H5), 7.31 (d, H3'), 7.39 (d, H3), 1.92 (s, H9'), 1.97 (s, H10/10') | Not fully assigned | |

| 13-cis-Crocetin | 452, 426, 320 (Methanol) | Not fully assigned | Not fully assigned |

Note: NMR data can vary slightly depending on the solvent and experimental conditions. "n.o." indicates not observable.

Experimental Protocols

Isolation of trans-Crocetin from Saffron

This protocol describes the extraction and purification of high-purity trans-crocetin from saffron (derived from gardenia yellow pigments) via alkaline hydrolysis.

Materials:

-

Gardenia yellow pigment

-

3 mol/L Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Filtration apparatus (vacuum)

Procedure:

-

Hydrolysis: Weigh a specific amount of gardenia yellow pigment and mix it with a 3 mol/L NaOH solution at a material-to-liquid ratio of 1:6.

-

Maintain the reaction at a constant temperature of 55°C for 60 minutes.

-

After the reaction, cool the mixture to room temperature.

-

Filtration: Filter the mixture under vacuum and dissolve the resulting filter cake in water.

-

Perform a second filtration to remove any remaining impurities and collect the filtrate.

-

Precipitation: Adjust the pH of the collected filtrate to 2 using HCl. This will cause the crocetin to precipitate out of the solution.

-

Collection and Washing: Collect the precipitate by filtration and wash it to remove any residual impurities.

-

Drying: Dry the purified trans-crocetin precipitate.

Synthesis of cis-Crocetin via Iodine-Induced Isomerization

This protocol outlines a method for the synthesis of cis-crocetin from trans-crocetin using iodine as a catalyst under illumination.

Materials:

-

High-purity trans-crocetin

-

N,N-Dimethylformamide (DMF)

-

Elemental iodine

-

Drug stability test chamber with light source (e.g., 30 W light tubes)

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

-

Silica gel for column chromatography

Procedure:

-

Solution Preparation:

-

Prepare a 10.00 mg/mL solution of trans-crocetin in DMF by ultrasonic dissolution.

-

Prepare a 10.00 mg/mL solution of elemental iodine in DMF.

-

-

Isomerization Reaction:

-

Mix the trans-crocetin solution and the iodine solution in a 1:1 (V/V) ratio.

-

Place the mixed solution in a drug stability test chamber.

-

Illuminate the solution with a light source (e.g., two 30 W light tubes positioned 30 cm away).

-

Monitor the progress of the reaction by periodically analyzing aliquots using HPLC.

-

Stop the illumination when the reaction reaches equilibrium (i.e., the ratio of cis to trans isomers is stable).

-

-

Purification:

-

Separate and purify the synthesized cis-crocetin from the reaction mixture using silica gel column chromatography.

-

-

Structural Identification:

-

Confirm the structure of the purified cis-crocetin using spectroscopic techniques such as Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biosynthetic Pathway of Crocetin

The biosynthesis of crocetin in plants like saffron begins with the carotenoid zeaxanthin. This pathway involves a series of enzymatic reactions that cleave the larger carotenoid and subsequently modify the resulting fragments to form crocetin.

This simplified pathway illustrates the key enzymatic steps in the natural production of crocetin. The initial cleavage of zeaxanthin by the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) yields crocetin dialdehyde. Subsequently, an Aldehyde Dehydrogenase (ALDH) oxidizes the terminal aldehyde groups to carboxylic acids, resulting in the final crocetin molecule.

This technical guide provides a foundational understanding of the chemical structure and stereoisomerism of this compound. The provided data and protocols are intended to support further research and development efforts involving this promising natural compound.

References

The Discovery and Scientific Context of β-Crocetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Crocetin, a central bioactive constituent of saffron (Crocus sativus L.), has a rich history intertwined with traditional medicine and modern scientific discovery. This technical guide provides an in-depth exploration of the discovery of β-crocetin, its historical and scientific context, and its multifaceted pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through signaling pathways.

Historical Context and Discovery

The use of saffron dates back more than 3,000 years, with historical texts from ancient Greek, Roman, and Persian cultures documenting its use as a culinary spice, dye, and medicinal agent.[1] Crocetin itself holds the distinction of being the first plant carotenoid to be recognized by the scientific community, with its initial identification dating back to 1818.[2] It is the core aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[2][3]

The structural elucidation of carotenoids, including β-crocetin, was a significant area of research in the early 20th century. The pioneering work of Nobel laureate Paul Karrer and his colleagues in the 1920s and 1930s was instrumental in determining the chemical structures of many of these pigments.[4] Their research laid the foundation for understanding the unique C20 dicarboxylic acid structure of crocetin, which distinguishes it from other carotenoids.

Physicochemical and Pharmacokinetic Properties

β-Crocetin's biological activity is intrinsically linked to its chemical and physical properties, as well as its behavior within a biological system. The following tables summarize key quantitative data regarding its physicochemical characteristics and pharmacokinetic parameters.

Table 1: Physicochemical Properties of β-Crocetin

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₄ | |

| Molecular Weight | 328.4 g/mol | |

| Melting Point | 285 °C | |

| Solubility | Slightly soluble in aqueous solution (20 μM at pH 8.0); Soluble in organic bases like pyridine. | |

| pKa | 5.35 |

Table 2: Pharmacokinetic Parameters of β-Crocetin in Humans (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| 7.5 mg | 100.9 ± 38.3 | 4.8 ± 1.5 | 6.1 ± 1.5 | 556.5 ± 170.1 | |

| 15 mg | 205.1 ± 62.9 | 4.0 ± 0.0 | 6.4 ± 1.3 | 1195.4 ± 359.8 | |

| 22.5 mg | 279.7 ± 86.8 | 4.4 ± 1.2 | 7.5 ± 2.6 | 1720.8 ± 611.7 | |

| 16 mg | 350 ± 0.0 | 1.5 - 2.5 | - | - | |

| Values are presented as mean ± SD where available. |

Anti-Cancer Activity

β-Crocetin has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes its in vitro efficacy, as indicated by IC₅₀ values.

Table 3: IC₅₀ Values of β-Crocetin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| A549 | Lung Carcinoma | 0.41 | 48 | |

| HepG2 | Hepatocellular Carcinoma | 0.61 | 48 | |

| HCT-116 | Colorectal Carcinoma | 0.16 | 48 | |

| HeLa | Cervical Cancer | 0.22 | 48 | |

| SK-OV-3 | Ovarian Cancer | 0.19 | 48 | |

| A172 | Glioblastoma | ~1.72 mg/mL | 72 | |

| TE671 | Rhabdomyosarcoma | ~0.9 mg/mL | 72 | |

| HUVEC | Endothelial Cells | 372.6 | 24 | |

| *Note: Values for A172 and TE671 cells were reported in mg/mL for a crocins extract and dimethylcrocetin respectively, and are included for comparative context. |

Key Signaling Pathways Modulated by β-Crocetin

β-Crocetin exerts its biological effects by modulating several key signaling pathways involved in angiogenesis, apoptosis, and the cellular antioxidant response.

Inhibition of VEGFR2 Signaling in Angiogenesis

β-Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades crucial for endothelial cell migration and proliferation.

Induction of Apoptosis in Cancer Cells

β-Crocetin can induce apoptosis in cancer cells through both p53-dependent and -independent pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.

Activation of the Nrf2 Antioxidant Pathway

β-Crocetin enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.

References

A Technical Guide to the Physical and Chemical Properties of β-Crocetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Crocetin is a natural apocarotenoid dicarboxylic acid found in the stigmas of the crocus flower (Crocus sativus L.) and the fruits of Gardenia jasminoides.[1][2] It is the central core and primary active metabolite of crocins, the compounds responsible for the vibrant color of saffron.[2] As a polyunsaturated diterpenoid, β-crocetin possesses a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, making it a molecule of significant interest in the field of drug development.[3] However, its therapeutic application is often hindered by poor aqueous solubility and stability. This technical guide provides an in-depth overview of the core physical and chemical properties of β-crocetin, detailed experimental protocols, and its influence on key cellular signaling pathways.

Chemical Properties

β-Crocetin is a symmetrical 20-carbon chain dicarboxylic acid characterized by seven conjugated double bonds and four methyl groups.[3] The trans-isomer is the more stable and common form.

| Identifier | Value | Reference |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Molecular Formula | C₂₀H₂₄O₄ | |

| Molecular Weight | 328.40 g/mol | |

| CAS Number | 27876-94-4 |

Physical Properties

The physical characteristics of β-crocetin, particularly its low solubility, are critical considerations for formulation and delivery.

| Property | Value | Reference |

| Appearance | Brick-red crystalline powder/rhombs | |

| Melting Point | 285 °C | |

| Solubility (Water, 25°C) | ~1.23 µg/mL | |

| Solubility (Organic Solvents) | Very sparingly soluble, except in pyridine and dimethyl sulfoxide (DMSO). | |

| UV-Vis Absorption Maxima (λmax) | In pyridine: 464, 436, 411 nm |

Solubility and Stability

β-Crocetin's long, hydrophobic carbon chain makes it poorly soluble in water, a significant challenge for bioavailability. Its polyunsaturated structure also renders it sensitive to degradation by light, heat, and acidic or basic pH conditions.

Enhancement Strategies: To overcome these limitations, research has focused on formulation strategies such as the creation of inclusion complexes with cyclodextrins. This approach has been shown to dramatically improve aqueous solubility by 6,500 to 10,000 times and enhance stability against heat, light, and moisture.

Experimental Protocols

Reproducible experimental data relies on standardized methodologies. This section details common protocols for the analysis of β-crocetin.

Isolation and Purification of β-Crocetin

β-Crocetin is typically isolated from saffron or gardenia extracts, often via hydrolysis of its glycoside precursors, the crocins.

Detailed Protocol: Column Chromatography Purification

-

Preparation of Column: A glass column is packed with silica gel (60–120 mesh) as a slurry in a non-polar solvent like petroleum ether.

-

Sample Loading: The crude crocetin extract, dried and adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether to ethyl acetate).

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure β-crocetin.

-

Solvent Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield purified β-crocetin crystals.

Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of β-crocetin.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid or acetic acid (e.g., methanol:water:acetic acid 85:14.5:0.5 v/v/v).

-

Flow Rate: Typically 0.8–1.0 mL/min.

-

Detection: UV-Vis detector set to the maximum absorbance wavelength of crocetin, around 423-440 nm.

-

Quantification: A calibration curve is generated using certified β-crocetin standards of known concentrations. The internal standard method (e.g., using 13-cis retinoic acid) can improve accuracy.

In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the hydrogen-donating ability of an antioxidant.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol. This solution has a deep purple color and should be freshly prepared and protected from light.

-

Sample Preparation: β-Crocetin is dissolved in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate or cuvette, a small volume of the β-crocetin solution (or standard antioxidant like Trolox) is mixed with a larger volume of the DPPH working solution. A blank containing only the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH, typically around 517 nm.

-

Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The results can be expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

Biological Activities & Associated Signaling Pathways

β-Crocetin exerts its pharmacological effects by modulating multiple key cellular signaling pathways.

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

β-Crocetin demonstrates potent anti-inflammatory activity by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Regulation of Apoptosis

β-Crocetin has a dual role in regulating apoptosis. In cancer cells, it promotes apoptosis through both p53-dependent and -independent mechanisms. In the p53-dependent pathway, crocetin induces p53, which upregulates the pro-apoptotic protein Bax. This leads to mitochondrial disruption, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Induction of Autophagy via the AMPK/mTOR Pathway

β-Crocetin is an effective inducer of autophagy, a cellular process for degrading and recycling damaged components. It activates the AMP-activated protein kinase (AMPK) pathway, often through the upstream kinase STK11/LKB1. Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master negative regulator of autophagy. This de-repression of autophagy can promote the clearance of pathological protein aggregates, such as amyloid-β in Alzheimer's disease models.

Conclusion

β-Crocetin is a pharmacologically versatile natural product with well-defined physical and chemical properties. Its potent biological activities are mediated through the modulation of fundamental cellular pathways, including those governing inflammation, apoptosis, and autophagy. While its poor solubility and stability present significant hurdles for clinical development, formulation technologies such as cyclodextrin complexation offer promising solutions. This guide provides foundational technical information to support further research and development of β-crocetin as a potential therapeutic agent.

References

A Technical Guide to the Anti-inflammatory Signaling Pathways of Beta-Crocetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-crocetin, a carotenoid dicarboxylic acid, is the aglycone of crocin, a major active component of saffron (Crocus sativus L.). It has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this natural compound.

This guide details the intricate mechanisms by which this compound exerts its anti-inflammatory effects, focusing on key signaling cascades such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). Additionally, its interactions with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are discussed. For ease of comparison, quantitative data from various studies are summarized in structured tables. Detailed experimental protocols for key assays and visualizations of the signaling pathways are also provided to facilitate further research and development.

Core Anti-inflammatory Signaling Pathways of this compound

This compound's anti-inflammatory effects are multifaceted, involving the modulation of several key signaling pathways that regulate the expression of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of this compound's anti-inflammatory action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

This compound has been shown to dose-dependently inhibit the LPS-induced degradation of IκBα and the subsequent nuclear translocation of the p65 subunit in RAW264.7 macrophage cells[1]. By preventing the activation of NF-κB, this compound effectively downregulates the expression of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[2][3]. Some studies suggest that this compound may also interfere with the DNA-binding and transcriptional activity of NF-κB[4].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling to exert its anti-inflammatory effects.

Specifically, in LPS-stimulated RAW264.7 cells, this compound inhibits the phosphorylation of JNK without significantly affecting ERK and p38 phosphorylation[1]. The inhibition of JNK phosphorylation contributes to the suppression of the downstream NF-κB pathway and subsequent iNOS expression. Interestingly, some studies suggest a direct binding of this compound to MEK1 and JNK1/2. In other models, such as those related to atherosclerosis, this compound has been found to downregulate the p38 MAPK pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound has been shown to activate the Nrf2/HO-1 signaling pathway. This activation plays a crucial role in its anti-inflammatory effects. The induction of HO-1 can suppress inflammation through various mechanisms, including the inhibition of NF-κB activation. There is evidence of crosstalk between the Nrf2/HO-1 and NF-κB/iNOS pathways, with HO-1 acting as a key link. Knockdown or knockout of the HO-1 gene has been shown to block the anti-inflammatory effects of this compound.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. While the direct interaction of this compound with PPAR-γ in the context of inflammation is still under investigation, some studies suggest that saffron and its constituents can act as agonists of PPAR-γ. The activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases. Upon cytokine binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. While there is more evidence for the inhibitory effect of crocin on the JAK/STAT pathway, the direct role of this compound in modulating this pathway in inflammatory cells warrants further investigation.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW264.7 | LPS (40 ng/mL) | 10-20 µg/mL | Dose-dependent inhibition of nitric oxide (NO) production and iNOS expression. | |

| RAW264.7 | LPS (1 µg/mL) | 12.5-400 µg/mL | Inhibition of COX-2 and iNOS production. | |

| HUVECs | - | 0.2-1 mM | Inhibition of cell viability with an IC50 of 372.6 µM. | |

| HeLa | - | 31 and 1000 µmol/L | Activation of Nrf2 and upregulation of HO-1, NQO1, and NQO2. | |

| SW480 | - | 0.8 mmol/L | Reduction in the levels of COX-2, PGD-2, and NO. |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |

| Mice | TNBS-induced colitis | 25-100 mg/kg/day | Reduction in neutrophil infiltration, lipid peroxidation, and NO levels. | |

| Rats | Hemorrhagic shock | 2 mg/kg | Suppression of mRNA expression for TNF-α, IL-1β, and iNOS in the liver. | |

| Rats | Complete Freund's adjuvant-induced arthritis | Dose-dependent | Modulation of paw edema and body weight; alteration of pro-inflammatory cytokines. | |

| Mice | Methylcholanthrene-induced cervical cancer | 10, 20, 40 mg/kg | Attenuation of plasma MDA, PMN, IL-1β, TNF-α, and nitrates levels. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

Objective: To assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Workflow:

Detailed Methodologies:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, JNK, p-p65, p65, IκBα).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Workflow:

Detailed Methodologies:

-

Animals: Male Swiss albino mice are typically used.

-

Induction of Edema: A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg) one hour before carrageenan injection.

-

Measurement of Paw Edema: The volume of the paw is measured using a digital plethysmometer at different time points after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

This compound exhibits potent anti-inflammatory properties through the modulation of multiple key signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways, while activating the protective Nrf2 pathway, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular mechanisms and for the development of this compound-based anti-inflammatory drugs. Future studies should focus on elucidating the direct interactions of this compound with its molecular targets and further exploring its effects on the PPAR-γ and JAK/STAT pathways to fully unravel its therapeutic potential.

References

- 1. Evaluation of anti-inflammatory activity Carrageenan-induced paw edema model [bio-protocol.org]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

In Silico Modeling of Beta-Crocetin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico modeling of beta-crocetin's interactions with various protein receptors. This compound, a primary active carotenoid derived from saffron, has garnered significant interest for its therapeutic potential across a spectrum of diseases. Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the molecular mechanisms underlying its pharmacological activities by predicting and analyzing its binding to specific protein targets.

This guide summarizes key quantitative data from various in silico studies, offers detailed experimental protocols for replicating and expanding upon this research, and visualizes the critical signaling pathways modulated by this compound.

Quantitative Binding Data of this compound and Its Derivatives

The following tables summarize the binding affinities and docking scores of this compound and its derivatives with various protein targets as reported in several computational studies. These values provide a quantitative measure of the binding strength and potential for interaction.

| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Binding Free Energy (BFE) (Kcal/mol) | Reference |

| Crocetin beta-d-glucosyl ester | Estrogen Receptor Alpha | 3ERT | -6.9 | - | -80.3 | [1] |

| Crocetin beta-d-glucosyl ester | Histone Deacetylase 2 (HDAC2) | 4LY1 | -6.61 | - | -61.7441 | [1] |

| This compound | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 5EW3 | - | -8.6 | - | [2] |

| Crocin | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 5EW3 | - | -8.4 | - | [2] |

| This compound | Cyclooxygenase-2 (COX-2) | 5IKT | - | - | - | [3] |

| Picrocrocin | Cyclooxygenase-2 (COX-2) | 5IKT | -8.1 | - | - | |

| This compound | Vitamin D receptor | 1DB1 | - | -7.9 | - | |

| This compound | Receptor for advanced glycation end products (RAGE) | 2L7U | - | -7.5 | - | |

| This compound | NOD-like receptor pyrin domain-containing-3 (NLRP3) | 6NPY | - | -7.4 | - | |

| This compound | Ryanodine receptor | 5C30 | - | -7.0 | - | |

| This compound | Nicotinic Acetylcholine Receptor (nAChR) | 2BG9 | - | -6.3 | - | |

| This compound | Estrogen Receptor | 1A52 | - | -5.4 | - |

Experimental Protocols

This section provides detailed methodologies for conducting in silico analyses of this compound-receptor binding, focusing on molecular docking and molecular dynamics simulations. These protocols are synthesized from established practices in the field.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

1. Preparation of the Receptor Protein:

-

Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR2, PDB ID: 5EW3).

-

Protein Preparation:

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Repair any missing atoms or residues in the protein structure.

-

Software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or UCSF Chimera can be used for these steps.

-

2. Preparation of the Ligand (this compound):

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 5281232).

-

Ligand Preparation:

-

Generate a 3D conformation of the ligand.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Software like ChemDraw, Avogadro, or the ligand preparation tools within docking software suites can be used.

-

3. Grid Box Generation:

-

Define the binding site on the receptor. This is typically done by creating a 3D grid box that encompasses the active site of the protein.

-

The coordinates of the grid box can be determined based on the location of a co-crystallized ligand in the experimental structure or by using binding site prediction tools.

4. Molecular Docking Simulation:

-

Select Docking Software: Choose a docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.

-

Set Docking Parameters:

-

Specify the prepared receptor and ligand files.

-

Define the coordinates and dimensions of the grid box.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

-

Run the Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

5. Analysis of Results:

-

Binding Affinity: Analyze the predicted binding affinities or docking scores. More negative values typically indicate stronger binding.

-

Binding Pose: Visualize the predicted binding poses of the ligand in the receptor's active site using software like PyMOL or UCSF Chimera.

-

Intermolecular Interactions: Identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

1. System Preparation:

-

Prepare the Complex: Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.

-

Solvation: Place the complex in a periodic box of solvent (typically water) to mimic the aqueous cellular environment.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the atomic interactions of both the protein and the ligand.

2. Simulation Setup:

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure and temperature to allow the system to reach the correct density.

-

3. Production Run:

-

Run the main MD simulation for a desired length of time (typically nanoseconds to microseconds). During this production run, the trajectory of all atoms in the system is saved at regular intervals.

4. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for in silico drug discovery.

References

- 1. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Pharmacological Profile of β-Crocetin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Crocetin, a natural carotenoid dicarboxylic acid, is the primary active metabolite of crocin, a major constituent of saffron (Crocus sativus L.). Possessing a unique polyene structure, β-crocetin and its derivatives have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of β-crocetin and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Activities: Quantitative Data Summary

The diverse therapeutic potential of β-crocetin and its derivatives has been demonstrated across a range of preclinical studies. The following tables summarize the key quantitative data, providing a comparative overview of their efficacy in various models.

Table 1: Cytotoxic Activity of β-Crocetin and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| β-Crocetin | HeLa | Cervical Cancer | 0.22 mM | [1] |

| β-Crocetin | A549 | Lung Cancer | 0.41 mM | [1] |

| β-Crocetin | HepG2 | Liver Cancer | 0.61 mM | [1] |

| β-Crocetin | HCT-116 | Colon Cancer | 0.16 mM | [1] |

| β-Crocetin | SK-OV-3 | Ovarian Cancer | 0.19 mM | [1] |

| β-Crocetin | HUVEC | Endothelial Cells | 372.6 µM | |

| Crocin | HeLa | Cervical Cancer | 3.58 mM | |

| Crocin | A549 | Lung Cancer | 5.48 mM | |

| Crocin | HepG2 | Liver Cancer | 2.87 mM | |

| Crocin | HCT-116 | Colon Cancer | 1.99 mM | |

| Crocin | SK-OV-3 | Ovarian Cancer | 3.35 mM | |

| Dimethylcrocetin | A172 | Glioblastoma | 4.73 mg/mL (24h), 2.80 mg/mL (48h), 1.95 mg/mL (72h) | |

| Crocin Extracts | A172 | Glioblastoma | 3.10 mg/mL (24h), 2.19 mg/mL (48h), 1.72 mg/mL (72h) |

Table 2: Pharmacokinetic Parameters of β-Crocetin

| Species | Dose | Route | Cmax | Tmax | T1/2 | AUC(0-24h) | Citation |

| Human | 7.5 mg | Oral | 100.9 ng/mL | 4.0 - 4.8 h | 6.1 - 7.5 h | 556.5 ng·h/mL | |

| Human | 15 mg | Oral | - | - | - | - | |

| Human | 22.5 mg | Oral | 279.7 ng/mL | 4.0 - 4.8 h | 6.1 - 7.5 h | 1720.8 ng·h/mL | |

| Rat | 300 mg/kg (crocin) | Oral | 4662.5 ± 586.1 µg/L | - | - | 33,451.9 ± 3323.6 µg·h/L | |

| Rat (antibiotic-treated) | 300 mg/kg (crocin) | Oral | 9732 ± 2371 ng/mL | - | - | 35,104 ± 4144 ng·h/L |

Table 3: Anti-inflammatory and Neuroprotective Effects

| Compound | Model | Effect | Quantitative Data | Citation |

| β-Crocetin | LPS-induced RAW264.7 cells | Inhibition of NO production | Effective at 10 and 20 µg/mL | |

| β-Crocetin | Complete Freund's adjuvant-induced arthritis (rats) | Reduction in arthritis score | Significant reduction at 2.5, 5, and 10 mg/kg | |

| β-Crocetin | Stroke-prone spontaneously hypertensive rats | Reduction of ROS in brain | Brain concentration of 2.43 nmol/g after 100 mg/kg oral dose | |

| Crocin | Animal model of retinal-induced degeneration | Neuroprotection | Dependent on specific concentrations of trans-crocetin bis(β-d-gentiobiosyl) ester and trans-crocetin (β-d-gentiobiosyl) (β-d-glucosyl) ester |

Table 4: Cardioprotective and Hepatoprotective Effects

| Compound | Model | Effect | Quantitative Data | Citation |

| β-Crocetin | Isoproterenol-induced myocardial infarction (rats) | Cardioprotection | Effective at 50, 100, and 200 mg/kg/day | |

| Trans sodium crocetinate + Crocetin | STEMI patients post-PPCI | Improved myocardial reperfusion | ≥ 70% ST-segment resolution significantly higher than placebo (p=0.018) | |

| Crocetin | CCl4-induced liver injury (mice) | Hepatoprotection | Effective at 140 mg/kg | |

| Crocins | CCl4-induced liver injury (mice) | Hepatoprotection | Effective at 400 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of β-crocetin and its derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of β-crocetin or its derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle-treated and untreated controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction:

-

Culture and treat cells with β-crocetin or its derivatives as required.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-VEGFR2, p-Akt, Nrf2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is used to separate, identify, and quantify components in a mixture.

-

Sample Preparation (Human Serum):

-

To 200 µL of serum, add an internal standard (e.g., 13-cis retinoic acid).

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector set at 423 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Generate a calibration curve using standard solutions of β-crocetin of known concentrations.

-

Quantify the concentration of β-crocetin in the samples by comparing their peak areas to the calibration curve.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC using appropriate software.

-

Signaling Pathways and Mechanisms of Action

β-Crocetin and its derivatives exert their pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

VEGF/VEGFR2 Signaling Pathway in Angiogenesis

β-Crocetin has been shown to inhibit angiogenesis by targeting the VEGF/VEGFR2 signaling pathway. It can directly bind to VEGFR2, inhibiting its phosphorylation and downstream signaling cascades.

Caption: β-Crocetin inhibits angiogenesis by blocking VEGFR2 activation.

PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. β-Crocetin can modulate this pathway to induce apoptosis in cancer cells.

Caption: β-Crocetin can inhibit the PI3K/Akt pathway, promoting apoptosis.

Nrf2 Antioxidant Response Pathway

β-Crocetin can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, thereby protecting cells from oxidative stress.

Caption: β-Crocetin promotes antioxidant defense by activating the Nrf2 pathway.

Conclusion

β-Crocetin and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, angiogenesis, and oxidative stress underscores their therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development in this exciting field. The continued investigation into the synthesis of novel derivatives with improved pharmacokinetic profiles and the elucidation of their precise molecular targets will be crucial for translating the therapeutic promise of β-crocetin into clinical applications.

References

Beta-Crocetin and Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-crocetin, a primary active carotenoid metabolite derived from saffron, has garnered significant scientific interest for its potential therapeutic applications, largely attributable to its profound effects on mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates mitochondrial activities, thereby influencing cellular health and disease. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. The evidence presented herein underscores this compound's role in mitigating oxidative stress, preserving mitochondrial integrity, and promoting mitochondrial biogenesis, highlighting its promise as a therapeutic agent in conditions associated with mitochondrial dysfunction.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. This compound and its glycosylated precursor, crocin, have emerged as potent natural compounds capable of protecting and enhancing mitochondrial function. This document synthesizes the current understanding of this compound's mitochondrial effects, offering a technical resource for the scientific community.

Quantitative Effects of this compound on Mitochondrial Parameters

The following tables summarize the quantitative impact of this compound and its precursor, crocin, on key mitochondrial functions as reported in various experimental models.

Table 1: Effects on Mitochondrial Membrane Potential (MMP) and Apoptosis

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Membrane Potential (MMP) | Aβ1-42-injected rat hippocampus | Crocin (30 mg/kg) | Significantly inhibited the Aβ1-42-induced decrease in MMP. | [1] |

| HUVECs under oxidative stress (AAPH or H2O2) | Crocin (500 µM) | Mitigated the decrease in MMP induced by oxidative stress. | [2] | |

| Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Significantly prevented the decrease in MMP. | [3] | |

| Bax/Bcl-XL Ratio | HUVECs under oxidative stress (AAPH or H2O2) | Crocin (500 µM) | Reduced the elevated Bax/Bcl-XL ratio induced by stressors. | [2] |

| Cytochrome c Release | Aβ1-42-injected rat hippocampus | Crocin (30 mg/kg) | Significantly inhibited Aβ1-42-induced cytochrome c release. | [1] |

| Apoptosis Rate | l-Glutamate-damaged HT22 cells | Crocin | Reduced apoptosis rate from 32.5% to 10.8%. |

Table 2: Modulation of Oxidative Stress Markers and Mitochondrial Enzymes

| Parameter | Model System | Treatment | Result | Reference |

| Reactive Oxygen Species (ROS) | Aβ1-42-injected rat hippocampus | Crocin | Reduced the increased levels of ROS. | |

| Stroke-prone spontaneously hypertensive rats (SHRSPs) brain | Crocetin | Significantly reduced oxidative stress by scavenging ROS. | ||

| TGF-β-induced LO2 cells | Crocetin (10 µM) | Reduced ROS levels. | ||

| Malondialdehyde (MDA) | Aβ1-42-injected rat hippocampus | Crocin | Prevented mitochondrial membrane lipid peroxidation. | |

| TGF-β-induced LO2 cells | Crocetin (10 µM) | Reduced MDA levels. | ||

| Superoxide Dismutase (SOD) | TGF-β-induced LO2 cells | Crocetin (10 µM) | Enhanced SOD levels. | |

| Glutathione (GSH) | TGF-β-induced LO2 cells | Crocetin (10 µM) | Enhanced GSH levels. | |

| Mitochondrial Enzyme Activities (α-KGDH, ICDH, SDH, MDH) | Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Significantly increased the activities of these enzymes compared to the cancer-bearing group. | |

| Mitochondrial Complex Activity (I, II, IV) | Valproic acid (VPA)-exposed models | Crocin | Showed a dose-dependent improvement in the activity of mitochondrial complexes. |

Table 3: Impact on Cellular Energy and Metabolism

| Parameter | Model System | Treatment | Result | Reference |

| ATP Levels | ARPE19 cells under oxidative stress | Crocetin | Prevented TBHP-induced ATP depletion. | |

| Shock and reperfusion models | Crocetin | Enhanced oxygen diffusivity, leading to increased ATP production. | ||

| Na+/K+, Ca2+, Mg2+ ATPases | Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Restored the levels of these ATPases to near normal. |

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on mitochondrial function through the modulation of several critical signaling pathways. These pathways are integral to cellular stress responses, energy homeostasis, and mitochondrial biogenesis.

PGC-1α Pathway and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. This compound has been shown to activate this pathway, leading to the synthesis of new mitochondria and enhanced respiratory capacity.

Caption: PGC-1α signaling pathway activated by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes to generate ATP. This compound can activate AMPK, leading to enhanced autophagy and clearance of damaged mitochondria (mitophagy).

Caption: AMPK signaling pathway initiated by this compound.

Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound can upregulate the Nrf2 pathway, thereby protecting mitochondria from oxidative damage.

Caption: Nrf2-mediated antioxidant response induced by this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (MMP)

Principle: The MMP is a key indicator of mitochondrial health. Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are commonly used.

Protocol using JC-1:

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and treat with this compound for the desired duration. Induce mitochondrial stress if required by the experimental design.

-

Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) or a suitable assay buffer to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the MMP.

Protocol using Rhodamine 123 (Rh-123):

-

Cell Culture and Treatment: As described for JC-1.

-

Staining: Incubate cells with Rh-123 (typically 5 µg/mL) for 15 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

Assessment of Mitochondrial ROS Production

Principle: Specific fluorescent probes are used to detect the presence of reactive oxygen species within the mitochondria.

Protocol using MitoSOX Red:

-

Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat with this compound.

-

Staining: Load the cells with MitoSOX Red indicator (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells with warm buffer.

-

Analysis: Visualize and quantify the red fluorescence using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of mitochondrial superoxide.

Mitochondrial Isolation from Tissue

Principle: Differential centrifugation is employed to separate mitochondria from other cellular components.

Protocol for Rat Liver Mitochondria:

-

Homogenization: Euthanize the animal and perfuse the liver with cold isolation buffer. Mince the tissue and homogenize it in isolation buffer using a Dounce homogenizer.

-

Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting for Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

-

Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PGC-1α, p-AMPK, Nrf2).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent modulator of mitochondrial function. Its ability to preserve mitochondrial membrane potential, reduce oxidative stress, and stimulate mitochondrial biogenesis through the activation of key signaling pathways like PGC-1α, AMPK, and Nrf2, positions it as a promising therapeutic candidate for a range of diseases underpinned by mitochondrial dysfunction.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further exploring its efficacy and safety in preclinical and clinical settings. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into a therapeutic agent. The detailed methodologies and summarized data in this guide provide a solid foundation for researchers to build upon in their investigation of this remarkable natural compound.

References

- 1. Protective Effect of Crocin against Mitochondrial Damage and Memory Deficit Induced by Beta-amyloid in the Hippocampus of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Bioavailability of Beta-Crocetin: A Technical Guide

Abstract: Beta-crocetin, a primary active carotenoid metabolite derived from saffron (Crocus sativus L.), has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer properties.[1][2] However, its therapeutic potential is intrinsically linked to its bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, summarizing key pharmacokinetic data from preclinical and clinical studies. It details the experimental protocols for in vivo and in vitro assessments and visualizes the critical signaling pathways modulated by this compound. This document is intended for researchers, scientists, and professionals in drug development engaged in the exploration of this compound as a therapeutic agent.

Introduction

This compound is the aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[2][3] Following oral administration, crocins are hydrolyzed to crocetin in the gastrointestinal tract, which is then absorbed into the systemic circulation.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for the development of effective therapeutic strategies. This guide synthesizes the available scientific literature to provide a detailed examination of this compound's bioavailability.

Pharmacokinetic Profile of this compound

The bioavailability of this compound has been investigated in both animal models and human subjects. The following tables summarize the key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetics of this compound in Humans

| Dose | Dosage Form | Subjects | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| 7.5 mg | Capsule | 10 Healthy Filipino Volunteers | 100.9 | 4.0 - 4.8 | 556.5 | 6.1 - 7.5 | |